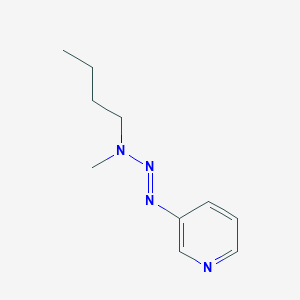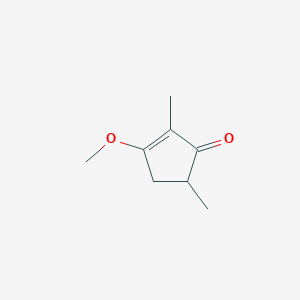
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentenone, featuring methoxy and dimethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- can be achieved through several methods. One common approach involves the alkylation of dienolates generated from 3-methoxycycloalk-2-enones. This method provides the corresponding quaternized cycloalkenones in a highly diastereoselective manner . Another method includes the acid-catalyzed dehydration of cyclopentanediols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may include batch reactors and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: This compound functions as an excellent dienophile, reacting with a wide variety of dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. Typical conditions involve the use of solvents like toluene and catalysts such as Grubbs Catalyst® .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenones and cyclohexene derivatives, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is employed in the synthesis of various fine chemicals and intermediates used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- involves its reactivity as an electrophile. It participates in conjugate addition reactions, where nucleophiles attack the β-carbon of the enone system. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which activates the β-carbon towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the methoxy and dimethyl substituents.
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the dimethyl groups.
2,3-Dimethyl-2-cyclopenten-1-one: Similar but without the methoxy group.
Uniqueness
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- is unique due to the presence of both methoxy and dimethyl substituents, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s stability, solubility, and reactivity, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
51036-27-2 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-methoxy-2,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(10-3)6(2)8(5)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
HJPIFXGUIDSRAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=C(C1=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



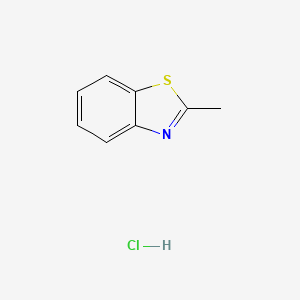

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
-lambda~5~-arsane](/img/structure/B14656634.png)

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
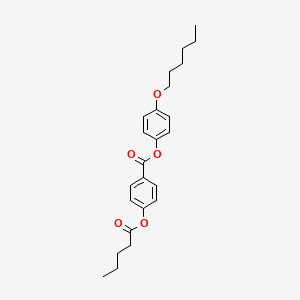

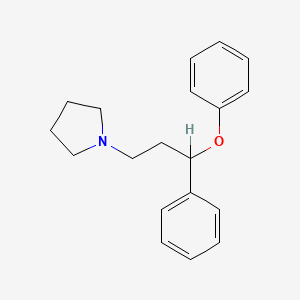
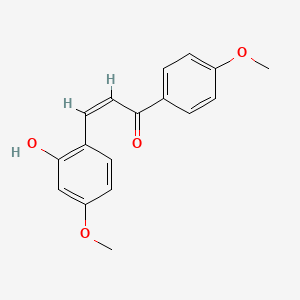
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
